molecular formula C9H10FNO2 B1304804 3-Fluoro-4-methyl-DL-phenylglycine CAS No. 261951-76-2

3-Fluoro-4-methyl-DL-phenylglycine

Cat. No. B1304804
M. Wt: 183.18 g/mol
InChI Key: SSVSYYUISCXCSO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-DL-phenylglycine is a derivative of phenylglycine, which is a class of compounds known for their relevance in biochemistry and pharmaceuticals. While the provided papers do not directly discuss 3-Fluoro-4-methyl-DL-phenylglycine, they do provide insights into the behavior of related phenylglycine compounds, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of phenylglycine derivatives can be complex, often requiring specific conditions for successful resolution of racemic mixtures. For instance, the Dutch resolution technique described in the second paper involves the use of (+)-10-camphorsulfonic acid and dl-phenylglycine to resolve racemic mixtures of 4-hydroxyphenylglycine and 4-fluorophenylglycine . This method relies on the formation of mixed crystals and solid solutions, which may be applicable to the synthesis of 3-Fluoro-4-methyl-DL-phenylglycine by analogy.

Molecular Structure Analysis

The molecular structure of phenylglycine derivatives is crucial for their biological activity. The second paper provides information on the crystal lattice structure of mixed salts formed during the resolution process, which includes phenylglycine and its para-substituted derivatives . X-ray crystal structure determination and powder diffraction are used to analyze these structures. These techniques could potentially be used to determine the molecular structure of 3-Fluoro-4-methyl-DL-phenylglycine.

Chemical Reactions Analysis

Phenylglycine derivatives are known to participate in various chemical reactions. The first paper discusses a fluorogenic reagent derived from phenylglycine, which is used for the analysis of primary amines and aminated carbohydrates . This suggests that 3-Fluoro-4-methyl-DL-phenylglycine could also be involved in reactions with amines, potentially forming stable fluorescent derivatives that can be analyzed using techniques like HPLC and MALDI/MS.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylglycine derivatives can be inferred from their behavior in different conditions. For example, the fluorescent derivatives mentioned in the first paper are stable in both acidic and basic solutions, which is an important consideration for the manipulation and structural analysis of these compounds . The hydrophobic nature of these tags also allows for their analysis in reversed-phase HPLC. These properties may be relevant to 3-Fluoro-4-methyl-DL-phenylglycine, suggesting it could have similar stability and analytical characteristics.

Scientific Research Applications

Organic Synthesis and Resolution Processes

Resolution of Racemic Mixtures : 3-Fluoro-4-methyl-DL-phenylglycine and its derivatives have been studied for their ability to resolve racemic mixtures. For example, the resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid demonstrates the potential of specific derivatives in chiral resolution processes. This resolution process relies on the formation of mixed crystals and is indicative of the solid solution behavior in what is termed the ‘Dutch resolution’ (Kaptein et al., 2000).

Enantioselective Inclusion : Studies have also explored the enantioselective inclusion properties of derivatives, such as (R)-phenylglycyl-(R)-phenylglycine for methyl phenyl sulfoxides and benzyl methyl sulfoxides. This research highlights the high enantioselectivity of dipeptide molecules in recognizing and including specific sulfoxides, offering insights into molecular recognition and inclusion mechanisms (Akazome et al., 2000).

Medicinal Chemistry and Biological Studies

Antimycobacterial Activity : Research into spiro-piperidin-4-ones derived from phenylglycine demonstrates significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the potential of 3-Fluoro-4-methyl-DL-phenylglycine derivatives in antimycobacterial therapy (Kumar et al., 2008).

Copper(II)-Polypyridyl Complexes : The synthesis and characterization of copper(II)-1,10-phenanthroline complexes with glycine and methylated glycine derivatives, including phenylglycine, have been investigated for their biological and cytoselective anticancer properties. These studies emphasize the role of such compounds in developing new therapeutic agents with selective activity against cancer cells (Seng et al., 2012).

Structural and Spectroscopic Studies

Vibrational and Structural Studies : Investigations into the vibrational and structural properties of potassium dl-phenylglycinate, a salt derived from phenylglycine, shed light on its potential applications in biological and medical systems, particularly in relation to alkali ions transport. These studies provide a foundational understanding of the molecular and crystal structure of such derivatives (Ilczyszyn et al., 2009).

Safety And Hazards

The safety information available indicates that 3-Fluoro-4-methyl-DL-phenylglycine may cause irritation . Further safety and hazard details were not available in the search results.

properties

IUPAC Name

2-amino-2-(3-fluoro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVSYYUISCXCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379137
Record name 3-Fluoro-4-methyl-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methyl-DL-phenylglycine

CAS RN

261951-76-2
Record name 3-Fluoro-4-methyl-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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